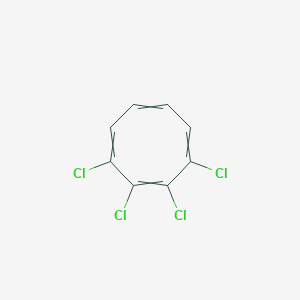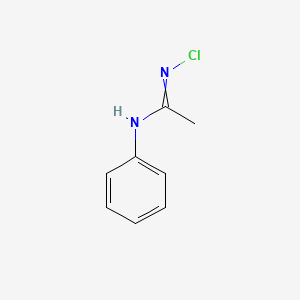
N'-chloro-N-phenylethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-chloro-N-phenylethanimidamide is an organic compound that belongs to the class of amidines Amidines are characterized by the presence of a carbon-nitrogen double bond (C=N) and a nitrogen atom bonded to the carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-chloro-N-phenylethanimidamide typically involves the reaction of phenylamine (aniline) with chloroacetyl chloride. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product. The reaction conditions usually involve the use of a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of N’-chloro-N-phenylethanimidamide may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
N’-chloro-N-phenylethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in a polar solvent.
Major Products Formed
Oxidation: Formation of N-phenylethanimidamide.
Reduction: Formation of N-phenylethylamine.
Substitution: Formation of various substituted amidines depending on the nucleophile used.
Applications De Recherche Scientifique
N’-chloro-N-phenylethanimidamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other complex molecules.
Biology: Studied for its potential antimicrobial properties and its ability to inhibit certain enzymes.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N’-chloro-N-phenylethanimidamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition of their activity. This interaction is often mediated through the formation of a reactive intermediate, which then reacts with the target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-phenylethanimidamide: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
N-chloro-N-methylacetamidamide: Contains a methyl group instead of a phenyl group, leading to different chemical properties and reactivity.
N-chloro-N-phenylacetamidamide: Similar structure but with an acetamide group instead of an ethanimidamide group.
Uniqueness
The chlorine atom makes it a versatile intermediate for further chemical modifications, while the phenyl group enhances its stability and potential biological activity .
Propriétés
Numéro CAS |
61253-73-4 |
|---|---|
Formule moléculaire |
C8H9ClN2 |
Poids moléculaire |
168.62 g/mol |
Nom IUPAC |
N'-chloro-N-phenylethanimidamide |
InChI |
InChI=1S/C8H9ClN2/c1-7(11-9)10-8-5-3-2-4-6-8/h2-6H,1H3,(H,10,11) |
Clé InChI |
IVFFPQPMUDDXJN-UHFFFAOYSA-N |
SMILES canonique |
CC(=NCl)NC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


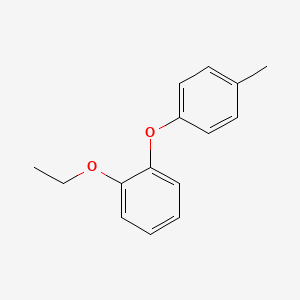
![2-Pyrimidinamine, 4-(4-methoxyphenyl)-5-[1-(methylthio)ethyl]-](/img/structure/B14585265.png)
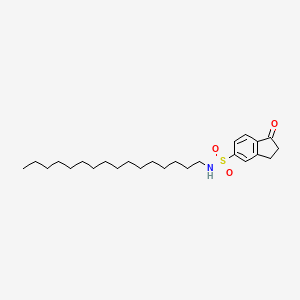
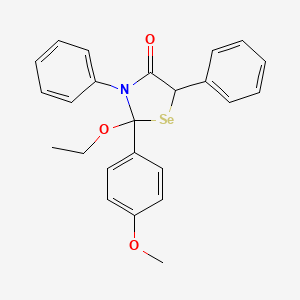

![1-{1-[3-(5-Chloro-2-nitrophenyl)propyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14585303.png)
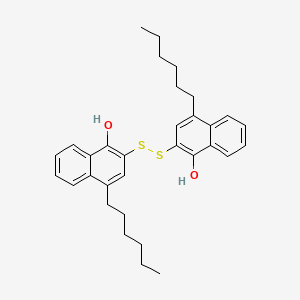
![(4S)-4-[(3,5-Dimethylphenoxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B14585313.png)
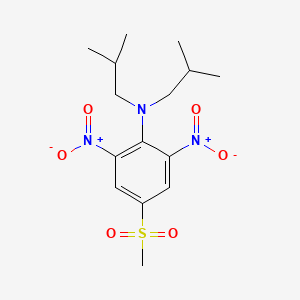
![7-Azabicyclo[4.1.0]heptan-2-amine, N-methyl-N,1-diphenyl-](/img/structure/B14585321.png)
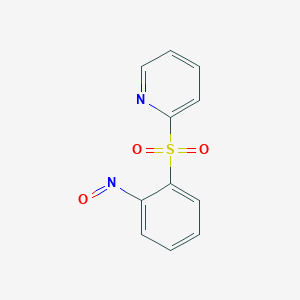
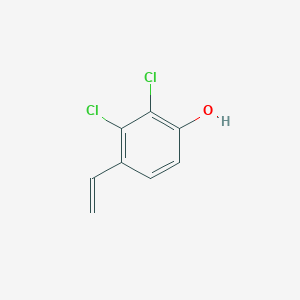
![4-{[(Triphenylstannyl)oxy]carbonyl}phenol](/img/structure/B14585341.png)
